molecular formula C15H12N4OS B8356796 1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one

1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one

Cat. No. B8356796
M. Wt: 296.3 g/mol
InChI Key: AILLYIWQMZKBOI-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 62 mg, 0.3831 mmol) was reacted with 6-iodo-benzothiazole (100 mg, 0.3831 mmol), 1,4-dioxane (10 mL), copper iodide (7 mg, 0.03831 mmol), trans-1,2-diamino cyclohexane (6 mg, 0.5747 mmol) and potassium carbonate (105 mg, 0.7662 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform), afforded 52 mg of the product (46.01% yield).
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
7 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
46.01%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])[CH:2]=1.I[C:14]1[CH:22]=[CH:21][C:17]2[N:18]=[CH:19][S:20][C:16]=2[CH:15]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.O1CCOCC1>[S:20]1[C:16]2[CH:15]=[C:14]([N:9]3[CH2:10][CH2:11][N:7]([C:3]4[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=4)[C:8]3=[O:12])[CH:22]=[CH:21][C:17]=2[N:18]=[CH:19]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
62 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
IC1=CC2=C(N=CS2)C=C1
Name
Quantity
6 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
105 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% MeOH in chloroform)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N2C(N(CC2)C=2C=NC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 46.01%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.